1-Ethyl-2-(3-(1-ethyl-2-methyl-4(1H)-quinolylidene)prop-1-enyl)-4-methylquinolinium iodide
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Overview
Description
1-Ethyl-2-(3-(1-ethyl-2-methyl-4(1H)-quinolylidene)prop-1-enyl)-4-methylquinolinium iodide is a complex organic compound that belongs to the class of quinolinium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a valuable subject of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-2-(3-(1-ethyl-2-methyl-4(1H)-quinolylidene)prop-1-enyl)-4-methylquinolinium iodide typically involves the following steps:
Formation of the Quinolylidene Intermediate: This step involves the reaction of 1-ethyl-2-methylquinoline with a suitable aldehyde or ketone under acidic or basic conditions to form the quinolylidene intermediate.
Condensation Reaction: The quinolylidene intermediate is then reacted with a prop-1-enyl group in the presence of a catalyst to form the desired product.
Quaternization: The final step involves the quaternization of the product with methyl iodide to form the quinolinium iodide salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-2-(3-(1-ethyl-2-methyl-4(1H)-quinolylidene)prop-1-enyl)-4-methylquinolinium iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction may produce dihydroquinoline compounds.
Scientific Research Applications
1-Ethyl-2-(3-(1-ethyl-2-methyl-4(1H)-quinolylidene)prop-1-enyl)-4-methylquinolinium iodide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of infectious diseases and cancer.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Ethyl-2-(3-(1-ethyl-2-methyl-4(1H)-quinolylidene)prop-1-enyl)-4-methylquinolinium iodide involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For example, it may inhibit the growth of bacteria by interfering with their cell wall synthesis.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A basic structure similar to the quinolinium salt but without the quaternary ammonium group.
Isoquinoline: An isomer of quinoline with a different arrangement of nitrogen in the ring.
Quinolinium Salts: Other quinolinium salts with different substituents on the quinoline ring.
Uniqueness
1-Ethyl-2-(3-(1-ethyl-2-methyl-4(1H)-quinolylidene)prop-1-enyl)-4-methylquinolinium iodide is unique due to its specific substituents and the presence of the quaternary ammonium group, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
52260-69-2 |
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Molecular Formula |
C27H29IN2 |
Molecular Weight |
508.4 g/mol |
IUPAC Name |
1-ethyl-2-[3-(1-ethyl-2-methylquinolin-4-ylidene)prop-1-enyl]-4-methylquinolin-1-ium;iodide |
InChI |
InChI=1S/C27H29N2.HI/c1-5-28-21(4)19-22(25-15-8-10-17-27(25)28)12-11-13-23-18-20(3)24-14-7-9-16-26(24)29(23)6-2;/h7-19H,5-6H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
PGPWDXMONHNWIC-UHFFFAOYSA-M |
Canonical SMILES |
CCN1C(=CC(=CC=CC2=[N+](C3=CC=CC=C3C(=C2)C)CC)C4=CC=CC=C41)C.[I-] |
Origin of Product |
United States |
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